Cas no 330628-04-1 (DMT-dG(dmf) Phosphoramidite)

DMT-dG(dmf) Phosphoramidite Chemical and Physical Properties
Names and Identifiers
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- N4-(DIMETHYLAMINO)METHYLENE)-5'-O-(DIMETHOXYTRITYL)-2'-DEOXYGUANOSINE-3'-N,N-DIISOPROPYL (CYANOETHYL) PHOSPHORAMIDITE
- 2'-DEOXY-N2-DMF-5'-O-DMT-GUANOSINE 3'-CE PHOSPHORAMIDITE
- dmf-dG-CE-Phophoramidite
- N2-DMF-5'-O-DMT-2’-deoxyguanosine-3'-CE Phosphoramidite
- N2-dimethylformamidine-2'-deoxyguanosine-3'-diisopropylaminocyanoethyl phosphoramidite
- REF DUPL: DMF-dG-CE-Phophoramidite
- N-[(dimethylamino)methylene]-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyguanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
- DMF-dG Phosphoramidite
- EBD296414
- 5'-O-DMT-N2-(dimethylamino)-2'-Deoxy Guanosine Phosphoramidite
- N4-(Dimethylamino)methylene)-5 inverted exclamation mark -O-(dimethoxytrityl)-2 inverted exclamation mark -deoxyguanosine-3 inverted exclamation mark -N,N-diisopropyl(cyanoethyl) phosphoramidite
- 5'-O-(4,4'-dimethoxytrityl)-N-
- N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)am
- 5'-O-DMT-2'-dG(DMF) Phosphor amidite
- DMT-dG(dmf) Phosphoramidite
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl(2-cyanoethyl)diisopropylphosphoramidite
- AC-27716
- N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
- BP-28842
- SCHEMBL26748708
- AKOS040755446
- 330628-04-1
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- HY-138585
- Guanosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
- AKOS025401971
- 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite
- CS-0159236
-
- MDL: MFCD09842106
- Inchi: 1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
- InChI Key: YRQAXTCBMPFGAN-UNHDIWNRSA-N
- SMILES: P(N(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])(OC([H])([H])C([H])([H])C#N)O[C@@]1([H])C([H])([H])[C@]([H])(N2C([H])=NC3C(N([H])C(/N=C(\[H])/N(C([H])([H])[H])C([H])([H])[H])=NC2=3)=O)O[C@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
Computed Properties
- Exact Mass: 824.37700
- Monoisotopic Mass: 824.37748306g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 59
- Rotatable Bond Count: 19
- Complexity: 1410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 157
- XLogP3: 5.5
Experimental Properties
- Solubility: Insuluble (9.1E-5 g/L) (25 ºC),
- PSA: 175.17000
- LogP: 7.31558
DMT-dG(dmf) Phosphoramidite Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:−20°C
DMT-dG(dmf) Phosphoramidite Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0159236-100mg |
DMT-dG(dmf) Phosphoramidite |
330628-04-1 | 99.71% | 100mg |
$50.0 | 2022-04-27 | |
Chemenu | CM517304-25g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite |
330628-04-1 | 97% | 25g |
$*** | 2023-05-30 | |
abcr | AB524723-1g |
5'-O-DMT-N2-(dimethylamino)methylene-2'-deoxy guanosine phosphoramidite; . |
330628-04-1 | 1g |
€101.30 | 2025-02-20 | ||
eNovation Chemicals LLC | K03927-10g |
N4-(Dimethylamino) methylene)-5'-O-(dimethoxytrityl)-2'-deoxyguanosine-3'-N,N-diisopropyl(cyanoethyl) phosphoramidite |
330628-04-1 | 97% | 10g |
$880 | 2024-06-05 | |
TRC | D249813-250mg |
Dmf-dG-CE Phosphoramidite |
330628-04-1 | 250mg |
$64.00 | 2023-05-18 | ||
TRC | D249813-1g |
Dmf-dG-CE Phosphoramidite |
330628-04-1 | 1g |
$ 90.00 | 2022-06-05 | ||
MedChemExpress | HY-138585-100mg |
DMT-dG(dmf) Phosphoramidite |
330628-04-1 | 99.71% | 100mg |
¥500 | 2023-08-31 | |
abcr | AB524723-1 g |
5'-O-DMT-N2-(dimethylamino)methylene-2'-deoxy guanosine phosphoramidite; . |
330628-04-1 | 1g |
€101.30 | 2023-06-14 | ||
eNovation Chemicals LLC | K03927-50g |
N4-(Dimethylamino) methylene)-5'-O-(dimethoxytrityl)-2'-deoxyguanosine-3'-N,N-diisopropyl(cyanoethyl) phosphoramidite |
330628-04-1 | 97% | 50g |
$1280 | 2024-06-05 | |
abcr | AB524723-100 g |
5'-O-DMT-N2-(dimethylamino)methylene-2'-deoxy guanosine phosphoramidite; . |
330628-04-1 | 100g |
€1411.00 | 2023-06-14 |
DMT-dG(dmf) Phosphoramidite Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
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C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
Additional information on DMT-dG(dmf) Phosphoramidite
Introduction to DMT-dG(dmf) Phosphoramidite (CAS No. 330628-04-1)
The compound DMT-dG(dmf) Phosphoramidite, identified by its CAS number CAS No. 330628-04-1, is a specialized phosphoramidite derivative widely utilized in the field of nucleic acid chemistry and molecular biology. Phosphoramidites are essential building blocks in the synthesis of oligonucleotides, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This particular phosphoramidite features a modified guanine base, denoted as dG, which has been functionalized with a dimethylformamide (dmf) group at the 5' position. Such modifications enhance the stability and reactivity of the nucleotide, making it particularly valuable for various applications in synthetic biology and biotechnology.
In recent years, significant advancements have been made in the development of nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and gene editing tools. The use of modified nucleotides, such as those derived from DMT-dG(dmf) Phosphoramidite, has played a crucial role in improving the efficacy and specificity of these therapies. The dG modification introduces a unique chemical property that can enhance the binding affinity and resistance to enzymatic degradation, thereby extending the half-life of the oligonucleotide in vivo. This has been particularly beneficial in clinical trials targeting genetic disorders and infectious diseases.
The synthesis of oligonucleotides using phosphoramidite chemistry is a well-established method that allows for precise control over the sequence and structure of the nucleic acid chain. The DMT-dG(dmf) Phosphoramidite is synthesized through a multi-step process that involves the protection and deprotection of functional groups on the nucleotide backbone. The dimethylformamide (dmf) group serves as a protecting group for the hydroxyl groups on the sugar moiety, ensuring that each nucleotide unit is added correctly during the automated oligonucleotide synthesizer. This methodological precision is critical for achieving high yields and purity in the final product.
One of the most compelling applications of modified nucleotides like DMT-dG(dmf) Phosphoramidite is in the field of gene editing. Techniques such as CRISPR-Cas9 have revolutionized our ability to modify specific genes with high accuracy. However, delivering these gene-editing tools efficiently to target cells remains a significant challenge. Modified oligonucleotides can be engineered to enhance cellular uptake and reduce immunogenicity, making them ideal candidates for therapeutic delivery systems. Recent studies have demonstrated that phosphoramidites incorporating modifications like dG can improve the stability and bioavailability of CRISPR guide RNAs (gRNAs), thereby increasing the success rate of gene editing experiments.
Another area where DMT-dG(dmf) Phosphoramidite has shown promise is in antisense therapy. Antisense oligonucleotides are designed to bind complementary to specific mRNA sequences, leading to their degradation or preventing translation into proteins. The use of modified nucleotides enhances the potency and duration of action of these therapies by improving their resistance to degradation by nucleases. For instance, studies have shown that antisense oligonucleotides incorporating dG modifications exhibit greater stability in biological fluids, allowing for longer circulation times and more effective target suppression. This has led to several promising clinical trials targeting diseases such as spinal muscular atrophy (SMA) and hereditary transthyretin amyloidosis (hATTR).
The chemical properties of DMT-dG(dmf) Phosphoramidite also make it an attractive candidate for use in diagnostic applications. Modified nucleotides can be designed to detect specific biomarkers or genetic sequences associated with diseases. For example, fluorescently labeled phosphoramidites can be used in real-time polymerase chain reaction (RT-PCR) assays to monitor viral load or genetic mutations in patient samples. The enhanced stability provided by modifications like dG ensures that these diagnostic probes remain intact throughout the assay, leading to more reliable and sensitive results.
In conclusion, DMT-dG(dmf) Phosphoramidite (CAS No. 330628-04-1) is a versatile and highly effective building block for nucleic acid synthesis with numerous applications in therapeutic development, gene editing, antisense therapy, and diagnostics. Its unique chemical properties enhance stability, reactivity, and bioavailability, making it an indispensable tool for researchers and clinicians alike. As our understanding of nucleic acid chemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing personalized medicine and treating complex diseases.
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